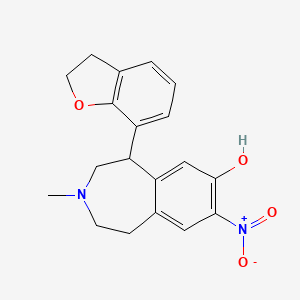
MFCD22988916
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CEP-6331, also known as 2-Isopropoxy-12-(2-hydroxyethyl)-13,14-dihydronaphthol[2,1-a]pyrrolo[3,4-c]carbazole-5-one, is a compound that has shown significant potential in scientific research, particularly in the field of kinase inhibition. It is a selective inhibitor of mixed-lineage kinase 1 and mixed-lineage kinase 3, which are involved in various cellular processes.
Preparation Methods
The synthesis of CEP-6331 involves the optimization of the dihydronaphthyl [3,4-a]pyrrolo [3,4-c]carbazole-5-one scaffold. The synthetic route includes the modification of the R2 and R12 positions to enhance selectivity and potency. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired compound. Industrial production methods would likely involve scaling up these reactions under controlled conditions to ensure consistency and purity .
Chemical Reactions Analysis
CEP-6331 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
CEP-6331 has been extensively studied for its applications in scientific research. It is primarily used as a selective inhibitor of mixed-lineage kinase 1 and mixed-lineage kinase 3. These kinases are involved in various cellular processes, including signal transduction, cell differentiation, and apoptosis. Inhibition of these kinases has potential therapeutic implications in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. CEP-6331 has shown efficacy in preclinical models of Parkinson’s disease, demonstrating its potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of CEP-6331 involves the inhibition of mixed-lineage kinase 1 and mixed-lineage kinase 3. These kinases play a crucial role in the activation of signaling pathways that regulate cellular processes. By inhibiting these kinases, CEP-6331 disrupts the signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis. The molecular targets of CEP-6331 include the active sites of mixed-lineage kinase 1 and mixed-lineage kinase 3, where it binds and prevents their activation .
Comparison with Similar Compounds
CEP-6331 is unique in its selectivity for mixed-lineage kinase 1 and mixed-lineage kinase 3. Similar compounds include CEP-5104 and CEP-1347, which also target mixed-lineage kinases but with different selectivity profiles. CEP-5104 and CEP-6331 have shown greater than 30- to 100-fold selectivity for mixed-lineage kinase 1 and mixed-lineage kinase 3 over other related kinases such as mixed-lineage kinase 2 and dual leucine zipper kinase. This selectivity makes CEP-6331 a valuable tool in studying the specific roles of mixed-lineage kinase 1 and mixed-lineage kinase 3 in various diseases .
Properties
Molecular Formula |
C27H26N2O3 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
3-(2-hydroxyethyl)-20-propan-2-yloxy-3,13-diazahexacyclo[14.8.0.02,10.04,9.011,15.017,22]tetracosa-1(16),2(10),4,6,8,11(15),17(22),18,20-nonaen-14-one |
InChI |
InChI=1S/C27H26N2O3/c1-15(2)32-17-8-10-18-16(13-17)7-9-20-23(18)25-21(14-28-27(25)31)24-19-5-3-4-6-22(19)29(11-12-30)26(20)24/h3-6,8,10,13,15,30H,7,9,11-12,14H2,1-2H3,(H,28,31) |
InChI Key |
HSWWFIPPMAFLPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)C3=C(CC2)C4=C(C5=C3C(=O)NC5)C6=CC=CC=C6N4CCO |
Synonyms |
2-isopropoxy-12-(2-hydroxyethyl)-13,14-dihydronaphthol(2,1-a)pyrrolo(3,4-c)carbazole-5-one CEP 6331 CEP-6331 CEP6331 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


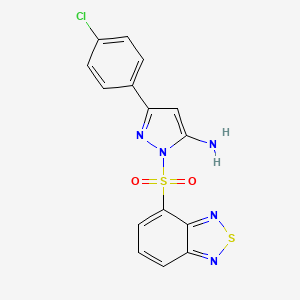
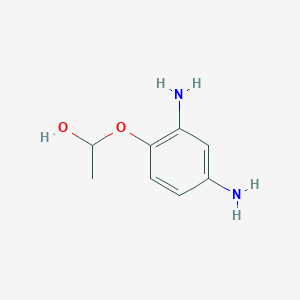

![[(3S,10S,13S,14S,17S)-17-[(2R)-5,6-dihydroxy-6-methyl-7-sulfooxyheptan-2-yl]-17-hydroxy-4,4,10,13,14-pentamethyl-1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1244504.png)
![[(1S,2S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1244506.png)
![N-[(E)-(2-bromophenyl)methylideneamino]-4-methylquinolin-2-amine](/img/structure/B1244509.png)
![4-[4-[(2-Hydroxybenzoyl)amino]phenyl]butyric acid](/img/structure/B1244510.png)

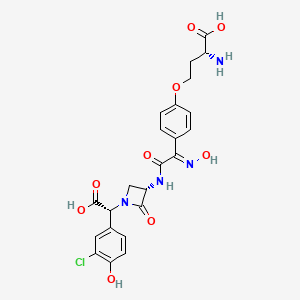
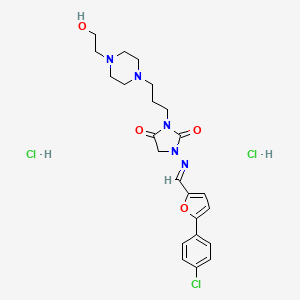

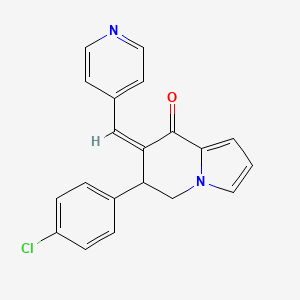
![4-hydroxy-7-(1-hydroxy-2-(methylamino)ethyl)benzo[d]thiazol-2(3H)-one](/img/structure/B1244521.png)
